

Technical Guide: (R)-2-Chloro-6-glycidyloxybenzotrile

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Compound of Interest

Compound Name: (R)-2-chloro-6-(oxiran-2-ylmethoxy)benzotrile

CAS No.: 198226-53-8

Cat. No.: B1486610

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Chiral Architectures in Medicinal Chemistry Executive Summary & Structural Logic

(R)-2-chloro-6-glycidyloxybenzotrile is a bifunctional chiral building block characterized by an electron-deficient benzotrile core flanked by a steric chlorine atom and a reactive, stereodefined epoxide tail.

It serves as a critical "chiral anchor" in the synthesis of

-adrenergic receptor antagonists and antiviral agents. The molecule's value lies in its (R)-stereocenter, which dictates the binding affinity of the final pharmaceutical payload. The ortho-chloro substituent provides metabolic stability and steric locking, preventing free rotation in the binding pocket of target proteins.

Molecular Specification

Property	Detail
IUPAC Name	2-chloro-6-[[[(2R)-oxiran-2-yl]methoxy]benzotrile
Molecular Formula	C ₁₀ H ₈ ClNO ₂
Molecular Weight	209.63 g/mol
Chiral Center	C2 of the oxirane ring (R-configuration)
Core Scaffold	2,6-Disubstituted Benzotrile
Key Functionality	Electrophilic Epoxide (Warhead), Nitrile (H-bond acceptor)

Synthetic Architecture & Stereocontrol

The synthesis of the (R)-enantiomer requires strict stereochemical fidelity. A standard nucleophilic substitution with racemic epichlorohydrin yields a racemic product. To achieve the (R)-configuration with high enantiomeric excess (>98% ee), the Chiral Pool Strategy utilizing sulfonate esters is the industry standard.

Mechanism of Action: The Inversion Strategy

The most robust protocol involves the

displacement of a chiral sulfonate (e.g., (S)-Glycidyl Nosylate) by the phenoxide of 2-chloro-6-hydroxybenzotrile.

- Why (S)-Glycidyl Nosylate? The reaction proceeds via an

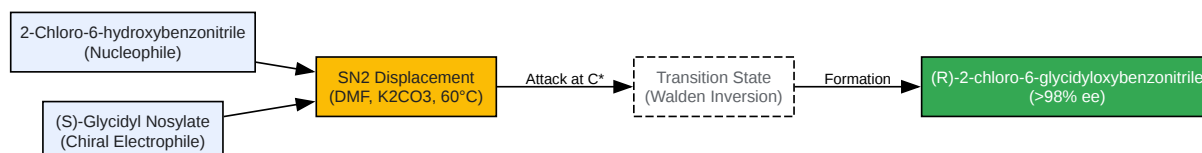
mechanism at the chiral carbon. To obtain the (R)-epoxide, one must start with the (S)-electrophile, causing a Walden inversion at the stereocenter.

- Base Selection:

or

in polar aprotic solvents (DMF/DMSO) ensures complete deprotonation of the phenol without opening the epoxide ring.

Visualization: Stereoselective Synthesis Workflow



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Figure 1: Stereoselective synthesis pathway utilizing (S)-Glycidyl Nosylate to yield the (R)-target via Walden inversion.

Experimental Protocol: Synthesis & Purification

This protocol describes the synthesis on a 10g scale.

Reagents

- Precursor: 2-Chloro-6-hydroxybenzotrile (1.0 eq)
- Chiral Reagent: (S)-Glycidyl 3-nitrobenzenesulfonate ((S)-Glycidyl Nosylate) (1.1 eq)
- Base: Potassium Carbonate (), anhydrous (2.0 eq)
- Solvent: N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology

- Activation: In a dry 250 mL round-bottom flask under atmosphere, dissolve 2-chloro-6-hydroxybenzotrile (10.0 g) in anhydrous DMF (50 mL).
- Deprotonation: Add (18.0 g) in one portion. Stir at room temperature for 30 minutes. Observation: The mixture will turn yellow/orange as the phenoxide anion forms.

- Coupling: Cool the mixture to 0°C. Dropwise add a solution of (S)-Glycidyl Nosylate (18.5 g) in DMF (20 mL) over 20 minutes.
 - Technical Note: Cooling prevents exothermic runaway and minimizes side reactions (polymerization).
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.
- Work-up: Quench with ice-cold water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated LiCl solution (to remove DMF) and brine. Dry over .
- Purification: Concentrate in vacuo. Recrystallize from Isopropanol/Hexane or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexane).

Process Analytical Technology (PAT) & QC

To validate the structure and stereochemistry, the following criteria must be met.

Analytical Method	Expected Result / Specification
¹ H NMR (400 MHz, CDCl ₃)	7.5-7.1 (m, 3H, Ar-H), 4.4 (dd, 1H, O-CH ₂), 4.1 (dd, 1H, O-CH ₂), 3.4 (m, 1H, CH-epoxide), 2.9 (t, 1H, CH ₂ -epoxide), 2.7 (dd, 1H, CH ₂ -epoxide).
Chiral HPLC	Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10). Target: >98% ee.
Mass Spectrometry	HRMS (ESI ⁺): [M+H] ⁺ calculated for C ₁₀ H ₉ ClNO ₂ : 210.0322.
Optical Rotation	must be negative (typically to in MeOH), confirming (R)-configuration relative to literature analogs.

Reactivity Profile & Downstream Applications

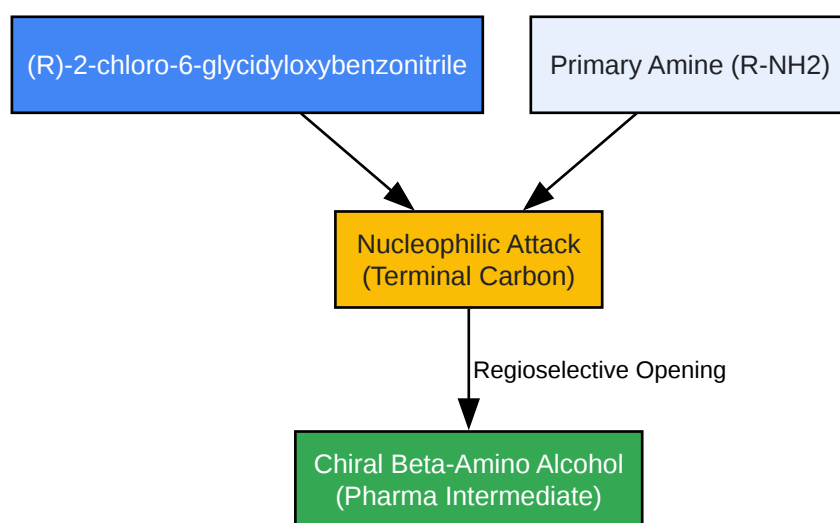
The (R)-epoxide ring is a "spring-loaded" electrophile. Its primary utility is in ring-opening aminolysis.

Pathway: Synthesis of Beta-Blocker Analogs

Reacting (R)-2-chloro-6-glycidyloxybenzotrile with primary amines (e.g., isopropylamine, tert-butylamine) yields

-amino alcohols. The regioselectivity is driven by the steric hindrance of the amine attacking the least substituted carbon of the epoxide.

Visualization: Ring Opening Mechanism



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Figure 2: Downstream application showing the conversion of the epoxide to a bioactive beta-amino alcohol scaffold.

Critical Handling Precautions

- **Moisture Sensitivity:** The nitrile group is stable, but the epoxide can hydrolyze to the diol under acidic aqueous conditions. Store under Argon at 2–8°C.
- **Genotoxicity:** Epoxides are potential alkylating agents. Handle with double gloves and in a fume hood.

References

- Sharpless, K. B., et al. "Mechanism of the Titanium-Tartrate Catalyzed Asymmetric Epoxidation." *Journal of the American Chemical Society*, vol. 102, no. 18, 1980, pp. 5974–5976. [Link](#)
- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." *Science*, vol. 277, no. 5328, 1997, pp. 936–938. [Link](#)
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 4407995, 2-Chloro-6-hydroxybenzoxonitrile." PubChem, 2025.[1] [Link](#)
- Xu, L. F., & Zheng, T. C. "Synthesis of 2-Aryloxymethylbenzoxonitriles from 2-Cyanobenzyl Chloride." [2] *Asian Journal of Chemistry*, vol. 24, no. [2] 11, 2012, pp. 5329–5331. [2] [Link](#)
- Boc Sciences. "2-Chloro-6-mercaptobenzoxonitrile Product Page (Analog Reference)." Boc Sciences, 2025. [Link](#)

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Sources

- 1. [2-Chloro-6-hydroxybenzoxonitrile | C7H4ClNO | CID 4407995 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [asianpubs.org \[asianpubs.org\]](#)
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